molecular formula C12H16ClNO B2406338 N-benzyl-2-chloro-N-ethylpropanamide CAS No. 731011-91-9

N-benzyl-2-chloro-N-ethylpropanamide

Cat. No. B2406338
M. Wt: 225.72
InChI Key: RJTWLMRZWGTQQM-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-ethylpropanamide is a chemical compound with the CAS Number: 731011-91-9 . It has a molecular weight of 225.72 and its IUPAC name is N-benzyl-2-chloro-N-ethylpropanamide . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for N-benzyl-2-chloro-N-ethylpropanamide is 1S/C12H16ClNO/c1-3-14(12(15)10(2)13)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

N-benzyl-2-chloro-N-ethylpropanamide is a liquid at room temperature . It has a molecular weight of 225.72 .

Scientific Research Applications

Neuroleptic Activity of Benzamides

Benzamides, including derivatives similar to N-benzyl-2-chloro-N-ethylpropanamide, have been explored for their neuroleptic activity. For instance, S. Iwanami et al. (1981) investigated benzamides of N,N-disubstituted ethylenediamines and found a correlation between structure and activity in neuroleptic effects. One of the compounds in their study, similar to N-benzyl-2-chloro-N-ethylpropanamide, showed potential as a potent drug with few side effects for treating psychosis (Iwanami et al., 1981).

Deprotonation and Cyclization Reactions

Research by A. Rebstock et al. (2004) on the deprotonation of benzamide derivatives indicates that specific derivatives of N-benzyl-2-chloro-N-ethylpropanamide could undergo regiospecific lithiation, leading to potential applications in organic synthesis (Rebstock et al., 2004).

Crystal Structure and Spectral Analysis

S. Demir et al. (2016) conducted a study on a compound closely related to N-benzyl-2-chloro-N-ethylpropanamide, focusing on its crystal structure, spectral analysis, and other physical properties. This research provides insight into the molecular structure and properties of similar benzamide compounds (Demir et al., 2016).

Melanoma Cytotoxicity

Research on alkylating benzamides, closely related to N-benzyl-2-chloro-N-ethylpropanamide, by Markus Wolf et al. (2004) investigated their cytotoxicity against melanoma cells. This study suggests potential therapeutic applications of similar compounds in targeted drug delivery for melanoma treatment (Wolf et al., 2004).

Biological Activity Against Microbial Strains

A study by A. Imramovský et al. (2011) on benzamides, closely resembling N-benzyl-2-chloro-N-ethylpropanamide, demonstrated significant biological activity against various microbial strains. This highlights the potential use of such compounds in developing new antimicrobial agents (Imramovský et al., 2011).

Quantitative Analysis in Biological Matrices

Ankit A. Zalavadia (2016) conducted a study on the quantitative analysis of a glyburide analogue, structurally related to N-benzyl-2-chloro-N-ethylpropanamide, in biological matrices. This research is relevant for understanding the pharmacokinetics of similar benzamide compounds (Zalavadia, 2016).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

N-benzyl-2-chloro-N-ethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-14(12(15)10(2)13)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTWLMRZWGTQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-chloro-N-ethylpropanamide

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